molecular formula C20H26O3 B116569 Estrone 17-Ethylene Ketal CAS No. 900-83-4

Estrone 17-Ethylene Ketal

Cat. No. B116569
CAS RN: 900-83-4
M. Wt: 314.4 g/mol
InChI Key: TWYONAIDRKGWBX-YRXWBPOGSA-N
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Description

Estrone 17-Ethylene Ketal, also known as 3-Hydroxy-estra-1,3,5 (10)-trien-17-one Cyclic 1,2-Ethanediyl Acetal, is a biochemical used in proteomics research . It is a Protected Estrone (E889050) used in the preparation of A-ring substituted estrogen derivatives as antitumor agents .


Synthesis Analysis

The synthesis of Estrone 17-Ethylene Ketal involves the acetalization and ketalization of aldehydes and ketones with alcohols . This process proceeds smoothly in the presence of 0.1 mol % acid, without removing water . The process has many merits, such as commercial available catalysts with low cost and low loadings (as low as 0.03 mol %), quite a broad substrate scope (including various aldehydes, ketones, acid-sensitive substrates, and diols), a wide range of reaction temperature (−60 to 50 °C), high yields, large-scale preparation, environmental friendliness, and simple work-up procedure .


Molecular Structure Analysis

The molecular formula of Estrone 17-Ethylene Ketal is C20H26O3 . Its molecular weight is 314.42 g/mol . The structure of Estrone 17-Ethylene Ketal is composed of 17 carbon-carbon bonds arranged as four fused rings (three cyclohexane rings and a cyclopentane ring) .


Chemical Reactions Analysis

Estrone 17-Ethylene Ketal is involved in the enantioselective Diels−Alder reaction promoted by an amidinium catalyst as efficiently as by a traditional Ti-TADDOLate Lewis acid . This reaction is one of the most useful methods for the protection of aldehydes/ketones .


Physical And Chemical Properties Analysis

Estrone 17-Ethylene Ketal is a solid substance that should be stored at room temperature . Its molecular weight is 314.42 g/mol and its molecular formula is C20H26O3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Improved Synthesis : Estrone 17-Ethylene Ketal has been a subject of synthesis studies. An improved synthesis of 11-oxoestrone-3-acetate-17-ethyleneketal, with an overall yield of 30%, has been reported by Stéphan et al. (1995) (Stéphan et al., 1995).
  • Derivative Preparation : Koshoev et al. (1963) studied the preparation of derivatives of DL-estrone and 19-norsteroids from 3-methoxy-Δ1,3,5,(10),9(11)-8,14-secoestratetraen-14,17-dione, involving estrone 17-ethylene ketal (Koshoev et al., 1963).

Analytical Methods

  • Hormone Analysis in Environmental Samples : The analysis of estrone and related hormones in environmental samples, like sludge, involves estrone 17-ethylene ketal. Louros et al. (2019) described a method for the determination of estrone and 17α-ethinylestradiol in digested sludge, which is important for monitoring environmental contamination (Louros et al., 2019).

Environmental Impact

  • Soil Sorption and Transformation : Estrone 17-ethylene ketal, along with other estrogenic hormones, shows strong sorption to soil and undergoes transformation. Casey et al. (2005) explored the sorption, mobility, and transformation of these hormones in natural soil, important for understanding environmental impacts (Casey et al., 2005).

Hormone Analysis and Estrogenicity

  • Estrogenicity Studies : In environmental and biochemical studies, the analysis of estrogenicity, involving estrone 17-ethylene ketal, is significant. Petersen and Tollefsen (2011) used rainbow trout hepatocytes to assess the combined toxicity of estrogen receptor agonists, including natural and synthetic estrogens (Petersen & Tollefsen, 2011).

Pharmaceutical Research

  • Antiandrogen Activity : Estrone 17-ethylene ketal derivatives have been investigated for potential antiandrogenic properties. Miyamoto et al. (2005) identified steroid derivatives, including an ethylene ketal of estrone, as potent antiandrogens, which is relevant in the context of prostate cancer treatment (Miyamoto et al., 2005).

Safety And Hazards

Estrone 17-Ethylene Ketal may form combustible dust concentrations in air . It may cause cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Future Directions

Estrone 17-Ethylene Ketal is used in the preparation of A-ring substituted estrogen derivatives as antitumor agents . Future research may focus on exploring its potential applications in cancer treatment and other medical therapeutics .

properties

IUPAC Name

(8'R,9'S,13'S,14'S)-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-19-8-6-16-15-5-3-14(21)12-13(15)2-4-17(16)18(19)7-9-20(19)22-10-11-23-20/h3,5,12,16-18,21H,2,4,6-11H2,1H3/t16-,17-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYONAIDRKGWBX-YRXWBPOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estrone 17-Ethylene Ketal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HA Laitinen - Journal of the American Chemical Society, 1967 - ACS Publications
… 20 Similarly, reduction of estrone 17-ethylene ketal furnished a 4: 1 (16) Column temperature 110; retention times (minutes) 5-indanol, 4.4; ar-2-tetralol, 8.4; IV, 1.6; V, 3.3; Both IV and V …
Number of citations: 3 pubs.acs.org
R XIE, J WU, Z ZHANG, M HAN - Chinese Journal of Organic …, 1992 - sioc-journal.cn
… Estradiol, 17a-ethynylestradiol, estrone or estrone 17-ethylene ketal was treated with paraformaldehyde resp., at 50~55?in dioxane in the presence of solid NaOH to give the …
Number of citations: 2 sioc-journal.cn
C Lim, GN Evenson, WR Perrault, BA Pearlman - Tetrahedron letters, 2006 - Elsevier
… Heating ADD-17-ethylene ketal with an alkali metal (Li or Na) and an aromatic hydrocarbon (biphenyl, phenanthrene, etc.) in refluxing THF7, 8 affords estrone-17-ethylene ketal in 86% …
Number of citations: 13 www.sciencedirect.com
J Fried, NA Abraham… - Journal of the American …, 1967 - ACS Publications
(11)(a) KW Egger, DM Golden, and SW Benson, J. Am. Chem. Soc., 86, 5420 (1964).(b) Referencescited in ref 2b.(c) We recognize that entropy effects may contribute to the observed …
Number of citations: 24 pubs.acs.org

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